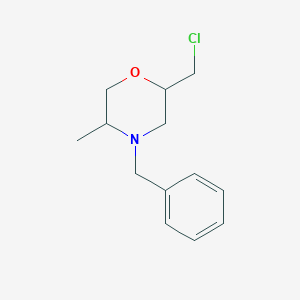

4-Benzyl-2-(chloromethyl)-5-methylmorpholine

Description

BenchChem offers high-quality 4-Benzyl-2-(chloromethyl)-5-methylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-2-(chloromethyl)-5-methylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-(chloromethyl)-5-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQFCWUUJAWVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged heterocyclic motif in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of various substituents onto the morpholine core allows for the fine-tuning of a molecule's pharmacological profile. The target molecule, 4-Benzyl-2-(chloromethyl)-5-methylmorpholine, incorporates several key features: an N-benzyl group, which can influence receptor binding and lipophilicity; a 5-methyl group, which introduces a chiral center and can impact stereoselective interactions; and a reactive 2-chloromethyl group, a versatile handle for introducing a wide range of functionalities through nucleophilic substitution.

This guide will explore a logical and efficient synthetic approach to this target molecule, providing the necessary detail for its practical implementation in a laboratory setting.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine suggests a convergent synthetic approach. The key disconnections involve the formation of the morpholine ring and the introduction of the chloromethyl group.

A plausible forward synthesis, therefore, commences with the construction of the core morpholine ring, followed by the installation of the chloromethyl moiety.

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below, with each step detailed with mechanistic explanations and procedural outlines.

Step 1: Synthesis of N-Benzyl-2-aminopropan-1-ol

The synthesis begins with the reductive amination of a commercially available amino alcohol, 2-amino-1-propanol, with benzaldehyde.

Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium borohydride is a suitable reducing agent for this transformation.

Experimental Protocol:

-

To a solution of 2-amino-1-propanol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate the formation of the Schiff base.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Benzyl-2-aminopropan-1-ol.

Step 2: Synthesis of 4-Benzyl-5-methylmorpholin-2-ol

The second step involves the reaction of the N-benzylated amino alcohol with an epoxide, such as 2-chlorooxirane, followed by intramolecular cyclization.

Mechanism: The amino group of N-Benzyl-2-aminopropan-1-ol acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide. The resulting intermediate undergoes an intramolecular Williamson ether synthesis to form the morpholine ring. The use of a base facilitates the deprotonation of the hydroxyl group for the cyclization step.

Experimental Protocol:

-

Dissolve N-Benzyl-2-aminopropan-1-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, for instance, sodium hydride (1.1 eq), at 0 °C.

-

Slowly add 2-chlorooxirane (1.0 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to obtain 4-Benzyl-5-methylmorpholin-2-ol.

Step 3: Synthesis of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine

The final step is the conversion of the hydroxyl group to a chloride. Thionyl chloride is a common and effective reagent for this transformation.

Mechanism: The hydroxyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion, with the departure of sulfur dioxide and a proton, yields the desired chloromethyl product. The reaction is often performed in the presence of a base like pyridine to neutralize the HCl generated.

Experimental Protocol:

-

Dissolve 4-Benzyl-5-methylmorpholin-2-ol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C and add pyridine (1.2 eq).

-

Slowly add thionyl chloride (1.1 eq) to the cooled solution.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford 4-Benzyl-2-(chloromethyl)-5-methylmorpholine.

Data Presentation

The following table summarizes the key characteristics of the intermediates and the final product based on theoretical calculations and expected analytical data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Key Analytical Data (Expected) |

| N-Benzyl-2-aminopropan-1-ol | C10H15NO | 165.23 | 85-95 | ¹H NMR, ¹³C NMR, IR, MS |

| 4-Benzyl-5-methylmorpholin-2-ol | C12H17NO2 | 207.27 | 60-70 | ¹H NMR, ¹³C NMR, IR, MS |

| 4-Benzyl-2-(chloromethyl)-5-methylmorpholine | C12H16ClNO | 225.71 | 70-80 | ¹H NMR, ¹³C NMR, IR, MS, Elemental Analysis |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 4-Benzyl-2-(chloromethyl)-5-methylmorpholine.

Caption: Proposed synthetic workflow for 4-Benzyl-2-(chloromethyl)-5-methylmorpholine.

Conclusion and Future Perspectives

This technical guide has detailed a plausible and robust synthetic route for the preparation of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine. The proposed three-step synthesis utilizes well-established chemical reactions and readily accessible starting materials. The final product, with its reactive chloromethyl group, serves as a valuable intermediate for the synthesis of a diverse library of morpholine-based compounds for screening in various drug discovery campaigns. Further optimization of reaction conditions and purification procedures may be necessary to maximize yields and purity. The stereochemistry at the C-5 position, originating from 2-amino-1-propanol, offers opportunities for the synthesis of enantiomerically pure target molecules by using the appropriate chiral starting material.

References

While a direct synthesis for the title compound was not found, the principles and reactions are based on general organic chemistry knowledge and analogous transformations found in the literature on morpholine synthesis. The following resources provide context and support for the proposed synthetic steps:

- General principles of reductive amination and morpholine synthesis can be found in standard organic chemistry textbooks and review articles.

-

The synthesis of various morpholine derivatives is described in numerous publications, highlighting the versatility of this scaffold in medicinal chemistry.[1][2]

-

The N-benzylation of amines is a common transformation in organic synthesis.[3][4][5]

- The reaction of amino alcohols with epoxides is a known method for the form

- The conversion of alcohols to chlorides using thionyl chloride is a standard and widely used reaction.

-

For general information on the properties and safety of related compounds, see commercial supplier information.[6][7]

-

Patents often describe the synthesis of related benzyl morpholine derivatives for pharmaceutical applications.[8]

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

4-Benzyl-2-(chloromethyl)-5-methylmorpholine: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility

Executive Summary

In modern medicinal chemistry, the morpholine ring represents one of the most privileged scaffolds due to its ability to modulate aqueous solubility, metabolic stability, and target affinity. 4-Benzyl-2-(chloromethyl)-5-methylmorpholine is a highly specialized chiral building block and pharmaceutical intermediate. As a Senior Application Scientist, I have compiled this technical guide to dissect the strategic structural logic, physicochemical profiling, and functional reactivity of this compound. This guide offers bench-ready, self-validating protocols for leveraging this intermediate in active pharmaceutical ingredient (API) synthesis[1].

Physicochemical Profiling

Before utilizing 4-Benzyl-2-(chloromethyl)-5-methylmorpholine in a synthetic workflow, it is critical to understand its foundational properties. The data below synthesizes the core metrics required for reaction calculation, handling, and purification[1],[2].

| Property | Value |

| Chemical Name | 4-Benzyl-2-(chloromethyl)-5-methylmorpholine |

| CAS Number | 1508210-07-8 |

| Molecular Formula | C13H18ClNO |

| Molecular Weight | 239.74 g/mol |

| Electrophilic Handle | Primary alkyl chloride (-CH2Cl) |

| Protecting Group | N-Benzyl (Cleavable via hydrogenolysis) |

Structural Nuances & Conformational Logic

The true value of this molecule lies in the deliberate, strategic placement of its functional groups. Every moiety serves a specific functional or mechanistic purpose in drug design and synthesis[3]:

-

The Morpholine Core : Serves as a conformationally restricted, basic, and hydrophilic backbone. The oxygen atom acts as a hydrogen-bond acceptor, while the nitrogen provides a tunable handle for varying pKa.

-

The 2-Chloromethyl Group : This is the primary synthetic vector. While primary alkyl chlorides are generally excellent targets for Bimolecular Nucleophilic Substitution (SN2), the adjacent ether oxygen creates an inductive electron-withdrawing effect. This slightly hardens the electrophilic center, ensuring controlled, highly regioselective nucleophilic attack rather than uncontrolled polymerization[4].

-

The 5-Methyl Group (Steric Gatekeeper) : A 5-methyl substitution acts as a thermodynamic anchor. In solution, morpholine rings rapidly interconvert between chair conformations. The bulky methyl group heavily biases the equilibrium toward the conformer where the methyl group sits in the equatorial position. This conformational rigidity lowers the entropic penalty during receptor binding. Furthermore, the steric bulk actively shields the adjacent carbon from Cytochrome P450-mediated

-oxidation, heavily improving the metabolic half-life of downstream APIs. -

The N-Benzyl Protecting Group : Secondary amines are highly reactive and would instantly undergo intermolecular self-alkylation with the 2-chloromethyl group, leading to azetidine formation or oligomerization. The N-benzyl group effectively shields the basic nitrogen during aggressive basic or nucleophilic reaction conditions, while remaining reliably cleavable via transition-metal catalysis[5].

Experimental Workflows

Below are detailed, self-validating protocols for the two most critical transformations involving this intermediate: SN2 functionalization and subsequent deprotection.

Protocol A: SN2 Displacement of the Chloromethyl Group

Objective: Couple a proprietary nucleophile (e.g., a phenol or primary amine) to the morpholine scaffold.

Causality & Reagent Logic:

We utilize

Step-by-Step Methodology:

-

Preparation: In an oven-dried, round-bottom flask under inert

atmosphere, dissolve 1.0 equivalent of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine in anhydrous DMF (0.2 M concentration). -

Reagent Addition: Add 1.2 equivalents of the desired nucleophile (e.g., functionalized phenol) and 2.5 equivalents of finely powdered

. -

Thermal Activation: Heat the vigorously stirring suspension to 80°C using an oil bath.

-

In-Process Validation: After 4 hours, pull a 10

L aliquot, quench in water/acetonitrile, and analyze via LC-MS. You must observe the complete disappearance of the parent -

Workup: Cool to room temperature, dilute with ethyl acetate, and wash aggressively with deionized water (3x) to remove the DMF and inorganic salts. Dry the organic layer over

and concentrate in vacuo.

Protocol B: N-Benzyl Deprotection (Hydrogenolysis)

Objective: Unmask the secondary amine for final coupling or API salt formation.

Causality & Reagent Logic:

The N-benzyl bond is resilient against bases and nucleophiles but highly susceptible to oxidative addition by Palladium. By using Palladium on Carbon (Pd/C) under a Hydrogen (

Step-by-Step Methodology:

-

Preparation: Dissolve the crude intermediate from Protocol A in methanol (0.1 M).

-

Catalyst Loading: Carefully add 10% w/w Pd/C (typically 0.1 equivalents). Safety note: Pd/C is highly pyrophoric; add strictly under an argon blanket.

-

Hydrogenation: Evacuate the flask and backfill with

gas via a balloon. Stir vigorously at room temperature for 12 hours. -

In-Process Validation: Conduct Thin-Layer Chromatography (TLC). Stain the plate with Ninhydrin and apply heat. The emergence of a deep purple/red spot definitively confirms the presence of the unmasked secondary amine, validating the deprotection step.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the hazardous Pd/C. Wash the filter cake with excess methanol and concentrate the filtrate to yield the free amine building block.

Mechanistic Pathway Visualization

The logical progression from the protected electrophile to the final pharmacophore-ready secondary amine is visually summarized below.

Synthetic workflow from the chloromethyl morpholine block to the deprotected amine intermediate.

References

1.[1] "1508210-07-8 | 4-Benzyl-2-(chloromethyl)-5-methylmorpholine", BIOFOUNT, 1 2.[2] "129482-45-7 | 4-Benzyl-2-(chloromethyl)homomorpholine", BLD Pharm, 2 3.[4] "Nitrile Compound, Nitrile Chemical Compound", ECHEMI, 4 4.[5] "Synthetic Approaches to Protein Functionalisation and Sensing", University of Bath, 5 5.[3] "WO2009023233A1 - Substituted oxazolidinone derivatives", Google Patents, 3 6.[6] "WO2009001127A1 - Cyanocyclopropylcarboxamides as Cathepsin Inhibitors", Google Patents, 6

Sources

- 1. 1508210-07-8|4-Benzyl-2-(chloromethyl)-5-methylmorpholine|4-Benzyl-2-(chloromethyl)-5-methylmorpholine|-范德生物科技公司 [bio-fount.com]

- 2. 129482-45-7|4-Benzyl-2-(chloromethyl)homomorpholine|BLD Pharm [bldpharm.com]

- 3. WO2009023233A1 - Substituted oxazolidinone derivatives - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 6. WO2009001127A1 - Cyanocyclopropylcarboxamides en tant qu'inhibiteurs de cathepsine - Google Patents [patents.google.com]

Introduction: The Morpholine Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Morpholines

In the landscape of heterocyclic chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] This six-membered saturated heterocycle, containing both an amine and an ether functional group, is a recurring motif in a vast array of FDA-approved drugs and biologically active molecules.[3] Its prevalence is not coincidental but is rooted in a unique combination of advantageous physicochemical and biological properties. The morpholine moiety imparts a favorable balance of lipophilicity and hydrophilicity, a pKa that enhances aqueous solubility and brain permeability, and metabolic stability, often being oxidized into non-toxic derivatives.[4][5]

The versatility of the morpholine ring allows it to serve multiple roles in drug design: it can be an integral, interacting component of a pharmacophore, act as a rigid scaffold to correctly orient other functional groups, or function as a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties.[2][5] This adaptability has propelled medicinal chemists to incorporate this nucleus into compounds targeting a wide spectrum of diseases, leading to the discovery of potent anticancer, antidepressant, antimicrobial, and anti-inflammatory agents.[1][6][7] This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and diverse biological activities of substituted morpholines, complete with field-proven experimental protocols for their evaluation.

The Strategic Roles of the Morpholine Moiety in Drug Design

The functional impact of the morpholine ring in a bioactive molecule can be broadly categorized into three strategic roles. The choice of synthetic strategy and substitution pattern is often dictated by the desired role for the morpholine in its interaction with the biological target.

Caption: Strategic roles of the morpholine scaffold in drug design.

Key Biological Activities and Structure-Activity Relationships

The true power of the morpholine scaffold is realized through the diverse biological activities that emerge from its various substitution patterns. Thoughtful decoration of the morpholine ring has yielded potent agents in several critical therapeutic areas.

Anticancer Activity

Substituted morpholines are prominent in oncology research, with many derivatives acting on key signaling pathways that drive cell proliferation and survival.[8]

Mechanism of Action & SAR: A primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer.[5][8] In many PI3K inhibitors, the morpholine oxygen acts as a crucial hydrogen bond acceptor in the hinge region of the kinase domain, significantly enhancing potency.[6] For instance, in morpholine-substituted quinazoline derivatives, the morpholine ring is vital for improving both pharmacokinetic and pharmacodynamic profiles.[9] SAR studies have revealed that electron-withdrawing groups, such as trifluoromethyl, on other parts of the molecule can significantly enhance the cytotoxic potency of morpholine-containing compounds.[10] Other morpholine derivatives induce apoptosis by targeting anti-apoptotic proteins like Bcl-2.[9]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Citation |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [9] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [9] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [9] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [9] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [9] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9] | |

| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [10] |

| Compound 5h | HT-29 (Colon) | 3.103 ± 0.979 | [11] |

Central Nervous System (CNS) Activity

The development of drugs for CNS disorders requires overcoming the significant hurdle of the blood-brain barrier (BBB).[4] The physicochemical properties of the morpholine ring—its balanced lipophilic-hydrophilic profile and reduced pKa—make it an ideal scaffold for CNS drug candidates, improving BBB permeability.[5]

Mechanism of Action & SAR: Morpholine derivatives have shown significant efficacy as antidepressants and anxiolytics.[4] Approved drugs like Moclobemide act as reversible inhibitors of monoamine oxidase A (MAO-A), while Reboxetine is a selective norepinephrine reuptake inhibitor.[3] In these molecules, the morpholine ring is crucial for achieving the correct conformation to interact with the target and for providing desirable pharmacokinetic properties.[5] For example, introducing a morpholine ring to a 1,5-benzodiazepine derivative was shown to increase its anxiolytic activity by modulating its overall pharmacokinetic profile.[5]

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria has created an urgent need for new antimicrobial agents. Morpholine derivatives have been a fertile ground for discovery in this area.[12][13] The oxazolidinone antibiotic Linezolid , which contains a morpholine ring, is a critical drug for treating infections caused by Gram-positive bacteria.[12]

Mechanism of Action & SAR: The morpholine ring in Linezolid is not merely a passive component; modifications to it can significantly impact activity. Replacing the morpholine oxygen with sulfur (thiomorpholine) and subsequent oxidation to the S-oxide or S,S-dioxide has led to analogues with oral efficacy comparable or even superior to Linezolid.[1] In other series of morpholine derivatives, the combination of the morpholine nucleus with other heterocyclic moieties like 1,2,4-triazole or 1,3,4-oxadiazole has yielded compounds with significant activity against a broad spectrum of microorganisms, including M. smegmatis and C. albicans.[12] Some morpholine-containing 5-arylideneimidazolones have also been shown to act as antibiotic enhancers, reversing resistance in MDR bacteria by inhibiting efflux pumps like AcrAB-TolC.[14]

| Compound Type | Target Organism | MIC (µg/mL) | Citation |

| Compound 12 | M. smegmatis | 15.6 | [12] |

| Morpholine Derivative 3 | Enterococcus hirae | 3.125 | [15] |

| Morpholine Derivative 6 | Bacillus anthracis | 6.25 | [15][16] |

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the biological evaluation of novel substituted morpholines must follow robust, validated protocols. The following are representative methodologies for assessing the key activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the morpholine test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Caption: A typical workflow for an MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the morpholine test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to confirm sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A colorimetric indicator like resazurin can be added to aid in visualization.

Conclusion and Future Outlook

The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[1][2][6] Its unique ability to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles ensures its continued relevance in drug discovery.[5] From targeting complex kinase pathways in cancer to penetrating the blood-brain barrier for CNS disorders and combating antimicrobial resistance, substituted morpholines have demonstrated immense therapeutic potential.

Future research will likely focus on the development of novel, more efficient synthetic methodologies to access increasingly complex and diverse C-substituted morpholines.[17][18][19] The application of computational tools for in silico screening and rational design will further accelerate the identification of new morpholine-based leads. As our understanding of disease biology deepens, the strategic deployment of this versatile scaffold will undoubtedly lead to the development of next-generation therapeutics to address unmet medical needs.

References

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

-

Amrita Jain and Sanjeev Kumar Sahu. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

-

PMC. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available from: [Link]

-

PMC. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Available from: [Link]

-

IntechOpen. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Available from: [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

-

RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available from: [Link]

-

ACS Publications. Morpholine Derivatives in Agrochemical Discovery and Development. Available from: [Link]

-

ACS Publications. Morpholine Derivatives in Agrochemical Discovery and Development. Available from: [Link]

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available from: [Link]

-

GSC Biological and Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

-

ResearchGate. Antimicrobial activity of morpholine derivatives 3-6. Available from: [Link]

-

RSC Publishing. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Available from: [Link]

-

ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. Available from: [Link]

-

PubMed. Pharmacological and biochemical studies on a new compound, 2-(7-indeyloxymethyl)morpholine hydrochloride (YM-08054-1), and its derivatives with potential antidepressant properties. Available from: [Link]

-

PMC. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Available from: [Link]

-

Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available from: [Link]

- Google Patents. Morpholine derivatives in the treatment of depression.

-

ACS Publications. Expanding complex morpholines using systematic chemical diversity. Available from: [Link]

-

GSC Biological and Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

-

ACS Publications. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available from: [Link]

-

PMC. A New Strategy for the Synthesis of Substituted Morpholines. Available from: [Link]

-

MDPI. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. Available from: [Link]

-

Taylor & Francis. Morpholine – Knowledge and References. Available from: [Link]

-

PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

-

MDPI. Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. Available from: [Link]

-

RSC Medicinal Chemistry. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Available from: [Link]

-

Thieme. Electrochemical Syntheses of Substituted Morpholine Derivatives. Available from: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

asymmetric synthesis of 5-methyl-morpholine derivatives

Title: Application Note: Advanced Catalytic and Chiral Pool Strategies for the Asymmetric Synthesis of 5-Methylmorpholine Derivatives

Audience: Researchers, synthetic chemists, and drug development professionals.

Overview & Biopharmaceutical Relevance

Substituted morpholines represent a highly privileged heterocyclic scaffold in medicinal chemistry, extensively utilized to modulate physicochemical properties such as aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability[1][2]. The precise stereochemical configuration of the morpholine core profoundly dictates target affinity and off-target safety profiles. Specifically, derivatives featuring substitution adjacent to the nitrogen atom—such as 5-methylmorpholines (structurally equivalent to 3-methylmorpholines due to ring symmetry in monosubstituted systems)—are critical structural motifs found in several biologically active therapeutics and modern clinical candidates[3].

Historically, assembling these functionalized aliphatic heterocycles relied on racemic syntheses followed by tedious resolution processes, leading to significant material attrition. Today, cutting-edge asymmetric catalysis and stereocontrolled chiral pool methodologies offer atom-economical and scalable access to enantiopure 5-methylmorpholine and densely functionalized cis-3,5-disubstituted morpholine derivatives[4][5].

This application note details two foundational methodologies for generating 5-methylmorpholine scaffolds:

-

Palladium-Catalyzed Alkene Carboamination: To selectively access cis-3,5-disubstituted morpholine isomers.

-

Rhodium-Catalyzed Asymmetric Hydrogenation: To access enantioenriched 3/5-substituted morpholines via dehydromorpholine reduction.

Strategic Logic: Deconstructing the Morpholine Core

As an application scientist designing scalable synthetic routes, one must dictate stereochemistry either by installing it de novo via asymmetric catalysis or by transferring it efficiently from an enantiopure starting material.

Approach A: Stereoretentive Palladium-Catalyzed Carboamination Synthesizing 3,5-disubstituted morpholines with exact relative and absolute stereocontrol is notoriously challenging[4]. The Wolfe laboratory pioneered a methodology employing a Pd-catalyzed carboamination reaction of O-allyl ethanolamines[6]. Causality & Mechanism: Why does this approach favor cis-diastereomers? The process hinges on forming a palladium(aryl)(amido) complex after the oxidative addition of an aryl bromide. Upon alkene coordination, the intermediate undergoes a syn-aminopalladation via a highly ordered, boat-like transition state[6]. This specific geometry minimizes 1,3-diaxial steric clashes between the preexisting 5-methyl group (originating from an enantiopure amino alcohol like (S)-alaninol) and the incoming aryl group. Following reductive elimination, the cis-3,5-disubstituted morpholine is released without any erosion of enantiomeric excess (ee)[6].

Approach B: Rhodium-Catalyzed Asymmetric Hydrogenation For direct functionalization of achiral dehydromorpholines (5-methyl-5,6-dihydro-1,4-oxazines), asymmetric transition-metal hydrogenation serves as the premier methodology[1][5]. Causality & Mechanism: The primary chemical hurdle in hydrogenating cyclic enamides/enamines is overcoming their restricted conformational flexibility and stereoelectronic bias[7]. Standard bidentate phosphines yield poor enantiomeric excesses. However, by employing a Rhodium pre-catalyst alongside an SKP-Phos ligand, researchers achieve exceptional stereocontrol[8]. The SKP ligand features a uniquely large bite angle, creating a tightly enforced chiral pocket around the Rh center that selectively shields one face of the endocyclic double bond, yielding the 5-methylmorpholine derivative with >90% ee[5][8].

Quantitative Data Presentation

Table 1 outlines a comparative analysis of these two state-of-the-art synthetic strategies to guide experimental design based on substrate availability and required substitution patterns.

| Synthetic Strategy | Catalyst / Chiral Source | Primary Substrate | Selectivity (ee/dr) | Key Advantages | Limitations |

| Pd-Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu / (S)-Alaninol | N-Boc-O-allyl ethanolamine + Aryl Bromide | >99% ee, >20:1 dr (cis) | Complete stereocontrol; single-step dual bond formation (C-N, C-C). | Requires pre-installation of an allyl ether and stoichiometric base. |

| Rh-Hydrogenation | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 5-Methyl-5,6-dihydro-1,4-oxazine | Up to 99% ee | Atom-economical; easily scalable to multi-gram quantities[8]. | Requires high-pressure H₂ infrastructure (30-50 atm)[8]. |

| Tandem Hydroamination-ATH | Ti-bis(amidate) / RuCl[(S,S)-Ts-DPEN] | Ether-containing aminoalkynes | >95% ee | One-pot sequence; tolerates wide functional groups[3]. | Dual-catalyst optimization can be sensitive to moisture. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of cis-3-Aryl-5-Methylmorpholine via Pd-Catalyzed Carboamination

This protocol adapts the highly diastereoselective conditions established for alkene carboamination[4][9].

Materials:

-

(S)-N-Boc-1-(allyloxy)propan-2-amine (Derived from (S)-alaninol)

-

Aryl bromide (1.0 equiv)

-

Pd(OAc)₂ (1 mol%)

-

Tri(2-furyl)phosphine, P(2-furyl)₃ (4 mol%)

-

Sodium tert-butoxide, NaOtBu (1.2 equiv)

-

Anhydrous, degassed Toluene

Step-by-Step Procedure:

-

Preparation of the Catalytic Chamber: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (1 mol%), P(2-furyl)₃ (4 mol%), and NaOtBu (1.2 equiv). Validation Check: The mixture should be handled with strict air exclusion, as O₂ rapidly degrades the active Pd(0) species[6].

-

Substrate Addition: Remove the Schlenk tube from the glovebox and attach it to a standard Schlenk line. Under a positive flow of N₂, inject a solution of the aryl bromide (1.0 equiv) and the O-allyl ethanolamine substrate (0.5 mmol) dissolved in anhydrous toluene (to achieve a 0.1 M concentration)[6].

-

Cyclization: Seal the tube and heat the reaction mixture in an oil bath set to 105 °C for 14 hours. The mixture will darken as the active palladium complex engages in the catalytic cycle.

-

Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the metal salts. Concentrate the filtrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient). Yield Analysis: Expect the cis-3-aryl-5-methylmorpholine product in 65–85% yield as a single stereoisomer (dr > 20:1)[4][6].

Protocol B: Enantioselective Hydrogenation of Dehydromorpholines

Adapted from conditions yielding enantioenriched 2- and 3-substituted chiral morpholines[5][8].

Materials:

-

N-Cbz-5-methyl-5,6-dihydro-1,4-oxazine (1.0 equiv) *[Rh(cod)₂]SbF₆ (1 mol%)

-

(R,R,R)-SKP ligand (1.05 mol%)

-

Anhydrous Dichloromethane (DCM)

-

High-purity Hydrogen gas (H₂)

Step-by-Step Procedure:

-

Catalyst Pre-Activation: In a dried vial under argon, dissolve [Rh(cod)₂]SbF₆ (1 mol%) and the (R,R,R)-SKP ligand (1.05 mol%) in anhydrous DCM. Stir for 15 minutes at room temperature until a homogenous complex is formed[8].

-

Reaction Assembly: Transfer the active Rh-complex solution into a stainless-steel autoclave containing a pre-dissolved solution of the dehydromorpholine substrate (0.20 mmol) in DCM (overall concentration 0.1 M)[8].

-

Hydrogenation Phase: Seal the autoclave. Purge the vessel with H₂ gas three times to displace residual argon. Pressurize the vessel to 30 atm of H₂[8]. Validation Check: Ensure no pressure drop occurs within the first 5 minutes to confirm the reactor seal before leaving it unattended.

-

Incubation: Stir the pressurized reaction at room temperature (20-25 °C) for 24 hours[8].

-

Depressurization & Isolation: Carefully vent the hydrogen gas. Evaporate the DCM solvent under reduced pressure. Purify the crude mixture by passing it through a short silica plug using EtOAc/Hexanes to separate the product from the metal catalyst. Yield Analysis: Expect the respective chiral 5-methylmorpholine derivative in >95% yield and >90% ee[8].

Mechanistic and Workflow Visualizations

The following diagrams illustrate the logic flows governing these advanced asymmetric platforms.

Retrosynthetic strategies for the asymmetric construction of 5-methylmorpholines.

Pd-catalyzed alkene carboamination cycle yielding cis-3,5-disubstituted morpholines.

Conclusion

The strategic synthesis of asymmetric 5-methylmorpholine derivatives requires a robust understanding of transition-metal chemistry to circumvent the natural limitations of classical heterocyclic synthesis. The Pd-catalyzed carboamination delivers a flawless conduit for converting readily available chiral amino alcohols into highly coveted cis-disubstituted bioisosteres. Conversely, the Rh-catalyzed asymmetric hydrogenation establishes the benchmark for large-scale, atom-economical reduction of achiral morpholine synthons, granting drug developers immediate access to high-purity molecular building blocks[2].

References

-

Wijtmans, R., et al. "Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives." Synthesis, Radboud University Nijmegen Repository. Available at: [Link]]

-

Leathen, M. L., Rosen, B. R., Wolfe, J. P. "A New Strategy for the Synthesis of Substituted Morpholines." Journal of Organic Chemistry, 2009, 74(14): 5107-5110. Available at: [Link]4][6][9]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., Zhang, W. "Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines." Chemical Science, 2021, 12(45): 15061-15066. Available at: [Link] (Referenced via ResearchGate / Thieme).[5][8]

-

Yin Lau, Y., Zhai, H., Schafer, L. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry, 2016, 81(19). Available at: [Link]3]

-

Lemen, G.S., Giampietro, N.C., Hay, M.B., Wolfe, J.P. "Stereocontrolled Synthesis of Bicyclic Sulfamides via Pd-Catalyzed Alkene Carboamination Reactions." Journal of Organic Chemistry, 2009. Available at: [Link]]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Applications of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine: A Guide for Advanced Synthesis and Drug Discovery

Welcome to a detailed exploration of the synthetic utility of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique structural features of this substituted morpholine. While direct literature on this specific molecule is sparse, this document provides a comprehensive overview of its potential applications based on established synthetic methodologies for analogous 2,5-disubstituted morpholines and the known reactivity of the 2-(chloromethyl)morpholine scaffold.

The morpholine ring is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1] The specific substitution pattern of a benzyl group at the 4-position, a chloromethyl group at the 2-position, and a methyl group at the 5-position offers a versatile platform for creating diverse chemical libraries for drug discovery.

Plausible Synthetic Strategy for 4-Benzyl-2-(chloromethyl)-5-methylmorpholine

The synthesis of 2,5-disubstituted morpholines can be approached through several established routes, often starting from chiral amino alcohols or epoxides to control stereochemistry.[2][3][4] A plausible and efficient method for the synthesis of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine would involve the cyclization of a suitably substituted amino diol.

A proposed retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine.

A forward synthesis could proceed as follows:

-

Reductive Amination: Reaction of N-benzylethanolamine with 2-chloro-1-propanal via reductive amination to form the key N-benzyl amino diol intermediate.

-

Cyclization: Intramolecular cyclization of the amino diol, likely promoted by a sulfonyl chloride (e.g., tosyl chloride) to activate the hydroxyl group, followed by intramolecular Williamson ether synthesis to form the morpholine ring.[2]

Key Synthetic Applications: The Versatile 2-(Chloromethyl) Handle

The primary synthetic utility of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine lies in the reactivity of the chloromethyl group. This electrophilic center is an excellent handle for introducing a wide array of functionalities through nucleophilic substitution reactions. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Nucleophilic Substitution Reactions

The 2-(chloromethyl) group can readily react with a variety of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines to yield 2-(aminomethyl)morpholine derivatives. These can be valuable for introducing basic centers to modulate solubility and target interactions.

-

Thiols: Formation of 2-(thiomethyl)morpholine derivatives, which can be further oxidized to sulfoxides and sulfones.

-

Alcohols and Phenols: Synthesis of 2-(alkoxymethyl)- and 2-(phenoxymethyl)morpholine derivatives, expanding the chemical space with different ether linkages.

-

Azides: Introduction of an azido group, which can then be used in "click" chemistry reactions (e.g., Huisgen cycloaddition) to link the morpholine scaffold to other molecules.

The general workflow for these substitution reactions is depicted below:

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: General Procedure for Nucleophilic Substitution

Objective: To synthesize a library of 2-substituted methylmorpholine derivatives.

Materials:

-

4-Benzyl-2-(chloromethyl)-5-methylmorpholine

-

Selected nucleophile (e.g., piperidine, thiophenol, sodium methoxide)

-

A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

A non-nucleophilic base (if required, e.g., K₂CO₃, Et₃N)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Dissolve 4-Benzyl-2-(chloromethyl)-5-methylmorpholine (1.0 eq) in the chosen solvent.

-

Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is an amine or thiol, add a base (1.2 eq).

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcomes:

| Nucleophile | Product Type | Potential Application |

| Piperidine | 2-(Piperidin-1-ylmethyl)morpholine | Neurological disorder research[5] |

| Thiophenol | 2-(Phenylthiomethyl)morpholine | Intermediate for further oxidation |

| Sodium Methoxide | 2-(Methoxymethyl)morpholine | Modulation of physicochemical properties |

Potential Applications in Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The unique substitution pattern of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine makes it a promising starting point for the development of novel therapeutics.

Analogs of Bioactive Morpholines

-

Anticancer Agents: Substituted morpholines have shown promise as anticancer agents.[7] The ability to rapidly diversify the 2-position allows for the exploration of interactions with various biological targets.

-

Neurokinin-1 (NK1) Receptor Antagonists: Chiral morpholine derivatives are key components of NK1 receptor antagonists like Aprepitant.[8] The stereochemistry of the 2- and 5-positions could be crucial for high-affinity binding.

-

Anti-inflammatory and Antioxidant Agents: Certain 2-substituted morpholines have demonstrated anti-inflammatory and antioxidant properties.[9]

The general workflow for a fragment-based drug discovery approach using this scaffold is as follows:

Caption: Workflow for drug discovery using the target scaffold.

Safety and Handling

4-Benzyl-2-(chloromethyl)morpholine is expected to be an irritant and corrosive compound.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While 4-Benzyl-2-(chloromethyl)-5-methylmorpholine is not a widely documented compound, its structural features suggest significant potential as a versatile building block in organic synthesis and medicinal chemistry. The reactive chloromethyl group provides a convenient handle for the synthesis of diverse libraries of compounds, which can be screened for a wide range of biological activities. The protocols and applications outlined in this guide are based on well-established chemical principles and provide a solid foundation for researchers to explore the synthetic utility of this promising molecule.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

protocol for N-debenzylation of 4-benzylmorpholines

Application Note & Protocol: Strategic N-Debenzylation of 4-Benzylmorpholines in Drug Discovery

Executive Summary & Chemical Context

The morpholine ring is a ubiquitous, privileged scaffold in medicinal chemistry, frequently utilized to modulate the pharmacokinetic profiles and aqueous solubility of active pharmaceutical ingredients (APIs). During multistep organic synthesis, the secondary amine of morpholine is commonly protected using a robust benzyl (Bn) group due to its stability against basic, acidic, and organometallic conditions[1].

However, the late-stage unmasking of 4-benzylmorpholine back to the secondary amine—a process known as N-debenzylation—requires highly selective conditions to avoid disturbing adjacent functional groups. As an application scientist, recognizing when to deploy specific debenzylation methods is as critical as knowing how to execute them. This guide establishes the causality, technical mechanics, and self-validating protocols for the two gold-standard approaches to N-debenzylation: Catalytic Hydrogenolysis (Pd/C) and Electrophilic Dealkylation (ACE-Cl) .

Mechanistic Decision-Making (Expertise & Causality)

The primary driver for choosing a debenzylation method is the substrate's functional group tolerance.

Pathway A: Catalytic Hydrogenolysis (Pd/C) The most atom-economical and operationally simple method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere[2]. The reaction proceeds via the chemisorption of the benzylic C-N bond onto the palladium surface, followed by oxidative addition and reductive elimination to yield the free morpholine and toluene. While highly efficient, this method is fundamentally incompatible with reducible functional groups (e.g., nitro groups, alkenes, alkynes) and is susceptible to hydrodehalogenation of aryl chlorides or bromides[3]. Furthermore, the lone pair on the morpholine nitrogen can occasionally poison the Pd catalyst, an issue mitigated by conducting the reaction in slightly acidic media[4].

Pathway B: Electrophilic Dealkylation via Olofson’s Reagent (ACE-Cl) When the substrate contains functional groups sensitive to reduction, 1-chloroethyl chloroformate (ACE-Cl) serves as the premier orthogonal reagent[5]. The mechanism is a three-stage cascade:

-

Nucleophilic Attack: The tertiary morpholine nitrogen attacks the highly electrophilic carbonyl of ACE-Cl, forming a transient quaternary ammonium salt[6].

-

Elimination: The chloride counterion displaces the benzyl group (yielding benzyl chloride) to form a stable 1-chloroethyl carbamate intermediate[6].

-

Solvolysis: The solvent is exchanged for methanol and heated. Methanol acts as a nucleophile, cleaving the carbamate to irreversibly liberate acetaldehyde, carbon dioxide, and the secondary morpholine hydrochloride salt[7].

Workflow & Mechanistic Visualization

Strategic workflow and mechanistic pathways for N-debenzylation of 4-benzylmorpholines.

Step-by-Step Experimental Protocols

Protocol A: Catalytic Hydrogenolysis using Palladium on Carbon

Use this protocol for robust substrates lacking other reducible moieties.

-

Substrate Preparation: Dissolve the 4-benzylmorpholine derivative (1.0 equiv, typically ~5 mmol) in spectroscopic grade Methanol or Ethanol (0.1 M). Causality Note: Using an alcoholic solvent aids in the solubility of both the starting material and the subsequent polar amine product.

-

Acidic Doping (Optional but Recommended): Add 1.1 equivalents of HCl (e.g., 1M in ether) or acetic acid. Protonating the morpholine amine prevents the lone pair from coordinating with and poisoning the Pd surface[8].

-

Catalyst Addition: Under a strictly inert Argon atmosphere, carefully add 10 wt% Pd/C (typically 10-20% by mass of the substrate). Safety Warning: Dry Pd/C is highly pyrophoric, particularly when exposed to volatile alcoholic solvent vapors and oxygen[1].

-

Hydrogenation: Evacuate the flask and backfill with

gas three times. Maintain the reaction under a positive pressure of -

Monitoring & Workup: Monitor completion via LC-MS. Once complete, purge the system thoroughly with Argon. Filter the suspension through a pad of Celite to remove the catalyst, washing the pad generously with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated morpholine (as a salt if acid was used).

Protocol B: Electrophilic Dealkylation using ACE-Cl

Use this protocol for delicate substrates where orthogonal deprotection is necessary[7].

-

Carbamate Formation: Dissolve the 4-benzylmorpholine substrate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M solution. Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 to 2.0 equiv) dropwise at

under a nitrogen atmosphere[5]. -

Thermal Dealkylation: Warm the reaction to room temperature, then heat to reflux (

). Causality Note: Refluxing is strictly required to provide the activation energy necessary for the chloride ion to displace the benzylic carbon, driving off benzyl chloride and securing the 1-chloroethyl carbamate intermediate[6]. Monitor via TLC/LC-MS (usually complete within 2-4 hours). -

Solvent Exchange: Cool the reaction to room temperature and remove the DCE and excess ACE-Cl completely in vacuo. It is critical to achieve a dry residue to prevent competitive side reactions in the next step[7].

-

Methanolysis (Cleavage): Dissolve the crude carbamate residue in anhydrous Methanol (equal volume to the initial DCE). Heat the solution to a gentle reflux (

) for 1-2 hours. Mechanistic Insight: Methanol attacks the highly reactive 1-chloroethyl group, resulting in spontaneous decarboxylation and the evolution of acetaldehyde, leaving the clean amine behind[7]. -

Isolation: Concentrate the methanolic solution under reduced pressure. The product is typically obtained as a highly pure secondary amine hydrochloride salt. Trituration with cold diethyl ether can be used to wash away the benzyl chloride byproduct.

Methodological Data Presentation

| Reaction Parameter | Pathway A: Catalytic Hydrogenolysis (Pd/C) | Pathway B: Electrophilic Dealkylation (ACE-Cl) |

| Typical Reagents | 10% Pd/C, | ACE-Cl, 1,2-Dichloroethane, Methanol |

| Standard Temperature | Ambient ( | Reflux ( |

| Reaction Time | 4 to 16 hours | 2 to 4 hours (Formation) + 1 hour (Cleavage) |

| Product State | Free Base (or Salt if doped) | Hydrochloride Salt (Irreversible) |

| Alkene/Alkyne Tolerance | Poor (Will undergo reduction) | Excellent |

| Halogen Tolerance | Poor (Risk of hydrodehalogenation) | Excellent |

| Primary Byproducts | Toluene | Benzyl chloride, Acetaldehyde, |

Analytical Validation & Troubleshooting (Trustworthiness)

A robust protocol must be a self-validating system. To ensure the integrity of the debenzylation, scientists should rely on specific analytical markers.

-

Nuclear Magnetic Resonance (

H-NMR): The most definitive proof of successful debenzylation is the complete disappearance of the benzylic -

Mass Spectrometry (LC-MS): Look for a diagnostic mass shift of -90 Da (loss of

+ addition of -

Troubleshooting Incomplete Conversion (Pathway B): If LC-MS indicates stalled formation of the carbamate intermediate, the tertiary nitrogen may be sterically hindered. Switching the solvent from DCE to higher-boiling chlorobenzene and elevating the temperature to

can force the generation of the quaternary intermediate.

References

- BenchChem Technical Support Team. "1-Chloroethyl chloroformate | 50893-53-3". BenchChem.

- Thieme Group. "Product Class 3: Carbonic Acid Halides". Science of Synthesis.

- Carroll, F. I., et al. "Probes for Narcotic Receptor Mediated Phenomena...". National Institutes of Health (NIH).

- Zhang, Y., et al. "Synthesis and clinical application of new drugs approved by FDA in 2022". PMC.

- ChemRxiv Authors. "A unified approach to the synthesis of amines...". ChemRxiv.

- Thieme Group. "Dealkylation Reactions of Amines". Science of Synthesis.

- BenchChem Technical Support Team. "The Core Mechanism of 1-Chloroethyl Chloroformate Reactions...". BenchChem.

- Thomas, J., et al. "Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles...". National Institutes of Health (NIH).

- ResearchGate Authors. "Synthesis of the perdeuterated cellulose solvents N-methylmorpholine N-oxide...". ResearchGate.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]

- 7. Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probes for Narcotic Receptor Mediated Phenomena. 37. Synthesis and Opioid Binding Affinity of the Final Pair of Oxide-Bridged Phenylmorphans, the ortho- and para-b Isomers and Their N-Phenethyl Analogues, and the Synthesis of the N-Phenethyl Analogues of the ortho- and para-d Isomers - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzyl-2-(chloromethyl)-5-methylmorpholine reaction conditions

An in-depth guide to the synthesis and reaction conditions of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine, a valuable intermediate for chemical and pharmaceutical research.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to confer advantageous physicochemical properties upon bioactive molecules.[1][2][3] Its six-membered ring, containing both an ether and a secondary amine (or tertiary amine when substituted), provides a unique combination of polarity, hydrogen bonding capability, and metabolic stability.[4][5] This structure often enhances aqueous solubility and can improve a compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier.[5]

4-Benzyl-2-(chloromethyl)-5-methylmorpholine is a highly functionalized morpholine derivative designed for use as a versatile building block in diversity-oriented synthesis.[6] Each substituent serves a distinct strategic purpose:

-

The 4-Benzyl group provides lipophilicity and can act as a protecting group for the nitrogen, which can be removed under hydrogenolysis conditions if required.

-

The 5-Methyl group introduces a chiral center, allowing for the creation of stereochemically complex molecules, which is critical for achieving target specificity in drug design.

-

The 2-(Chloromethyl) group is a key reactive handle. As a primary alkyl chloride, it is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions, enabling covalent linkage to a wide array of nucleophiles.

This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and subsequent reaction conditions for this important chemical intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A logical synthetic approach to 4-Benzyl-2-(chloromethyl)-5-methylmorpholine involves a multi-step sequence starting from a readily available chiral amino alcohol. The overall strategy is to first construct the core morpholine ring, followed by functionalization of the nitrogen and, finally, activation of the C2-substituent.

The retrosynthetic pathway can be visualized as follows:

Caption: Retrosynthetic analysis of the target compound.

This strategy breaks the synthesis down into three primary stages:

-

Cyclization: Formation of the substituted morpholine ring from an appropriate acyclic precursor.

-

N-Benzylation: Installation of the benzyl group onto the morpholine nitrogen.

-

Chlorination: Conversion of a hydroxymethyl group at the C2 position into the reactive chloromethyl group.

Experimental Protocols: Synthesis of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine

The following protocols provide detailed, step-by-step procedures for the synthesis of the title compound, beginning with the formation of the core heterocyclic structure.

Protocol 1: Synthesis of the Morpholine Core via Cyclization

The construction of substituted morpholines can be achieved through various methods.[7][8] A common approach involves the reaction of an N-substituted diethanolamine derivative. For this specific target, the synthesis would logically start from an N-benzylated amino alcohol, which is then reacted with an epoxide to build the diol precursor for cyclization.

Step 1A: Synthesis of N-Benzyl-(2R,3S)-2-aminobutan-1-ol

-

To a solution of (2R,3S)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzylated amino alcohol, which can be purified by column chromatography.

Step 1B: Ring Formation and Cyclization

-

Dissolve the N-benzyl-(2R,3S)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq), carefully at 0 °C.

-

After stirring for 30 minutes, add 2-chloroethanol (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

-

Cool the reaction, quench carefully with water, and extract with an organic solvent.

-

The resulting diol intermediate is then cyclized by treatment with a strong acid, such as concentrated sulfuric acid, at elevated temperatures (180-210°C).[8]

-

The crude product, (4-Benzyl-5-methylmorpholin-2-yl)methanol, is obtained after neutralization and purification.

Protocol 2: Chlorination of (4-Benzyl-5-methylmorpholin-2-yl)methanol

The final step is the conversion of the primary alcohol to the target alkyl chloride. Thionyl chloride is a highly effective reagent for this transformation.

Materials

| Reagent/Material | Molar Eq. | Notes |

|---|---|---|

| (4-Benzyl-5-methylmorpholin-2-yl)methanol | 1.0 | Starting material from Protocol 1. |

| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 | Use freshly distilled for best results. |

| Dichloromethane (DCM), anhydrous | - | Reaction solvent. |

| Triethylamine (Et₃N) or Pyridine | 1.5 | Optional, as an acid scavenger. |

| Saturated NaHCO₃ solution | - | For aqueous workup. |

| Anhydrous Na₂SO₄ or MgSO₄ | - | For drying. |

Procedure

-

In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Benzyl-5-methylmorpholin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. If using an acid scavenger like pyridine, it can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product, 4-Benzyl-2-(chloromethyl)-5-methylmorpholine, can be purified by silica gel column chromatography.

Application Notes: Reactions of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine

The primary utility of the title compound lies in the reactivity of its C2-chloromethyl group as an electrophile in SN2 reactions. This allows for the facile introduction of the substituted morpholine scaffold onto a variety of molecules.

Caption: SN2 reactivity of the title compound with various nucleophiles.

Protocol 3: General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting 4-Benzyl-2-(chloromethyl)-5-methylmorpholine with a nucleophile, using a secondary amine as an example.

Materials

| Reagent/Material | Molar Eq. | Notes |

|---|---|---|

| 4-Benzyl-2-(chloromethyl)-5-methylmorpholine | 1.0 | Electrophile. |

| Nucleophile (e.g., R₂NH) | 1.1 - 1.5 | Amine, thiol, alcohol, etc. |

| Potassium Carbonate (K₂CO₃) or DIEA | 2.0 | Non-nucleophilic base. |

| Acetonitrile (CH₃CN) or DMF | - | Anhydrous polar aprotic solvent. |

| Sodium Iodide (NaI) | 0.1 (catalytic) | Optional, for Finkelstein reaction in situ. |

Procedure

-

To a round-bottom flask, add the nucleophile (e.g., a secondary amine, 1.2 eq), potassium carbonate (2.0 eq), and catalytic sodium iodide (if used).

-

Add anhydrous acetonitrile to dissolve or suspend the reagents.

-

Add a solution of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine (1.0 eq) in acetonitrile dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor by TLC.[9] Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the substrate.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-substituted product.

Safety and Handling

-

4-Benzyl-2-(chloromethyl)morpholine: This compound is classified as an irritant and may cause irritation to the eyes, respiratory system, and skin.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Thionyl Chloride (SOCl₂): Is a corrosive and toxic liquid that reacts violently with water to release toxic gases (HCl and SO₂). All operations must be conducted in a fume hood, and care must be taken to avoid contact with moisture.

-

Benzyl Halides: Reagents like benzyl chloride or bromide are lachrymators and irritants. Handle with care in a fume hood.

-

Strong Acids and Bases: Reagents such as concentrated sulfuric acid and sodium hydride require extreme caution. Follow standard laboratory safety procedures for handling corrosive and water-reactive materials.

References

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Fults, A., et al. (n.d.). Expanding complex morpholines using systematic chemical diversity. American Chemical Society. [Link]

-

Sasidharan, R., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry, 16(5), 329-353. [Link]

-

Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 59. [Link]

-

Kaur, M., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 205-242. [Link]

-

Alinezhad, H., & Nemati, M. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(5), 1-17. [Link]

-

Petragnani, N., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3510-3529. [Link]

-

ChemBK. (2024). 4-benzyl-2-(chloromethyl)morpholine. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 3. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 4. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

Topic: Scale-Up Synthesis of Chiral Morpholines: From Milligrams to Kilograms

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral morpholine scaffold is a cornerstone of modern medicinal chemistry, embedded in numerous pharmaceuticals and biologically active compounds due to its favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[1] The stereochemistry of the morpholine ring is frequently critical for therapeutic efficacy, demanding robust and scalable methods for producing enantiomerically pure derivatives.[1][2] This guide provides an in-depth analysis of field-proven strategies for the scale-up synthesis of chiral morpholines, moving beyond theoretical concepts to deliver practical, actionable protocols. We will dissect the causality behind key experimental choices in asymmetric hydrogenation and tandem catalysis, address common scale-up challenges, and provide detailed workflows to ensure reproducibility and success in both pilot and production-scale environments.

The Strategic Importance of Asymmetric Synthesis in Morpholine Production